Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride
Description
Methyl 8-azaspiro[4.5]decane-9-carboxylate; hydrochloride is a heterocyclic compound featuring a spirocyclic core with an 8-azaspiro[4.5]decane skeleton. The molecule contains a methyl ester group at position 9 and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-8-11(6-7-12-9)4-2-3-5-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDELIUKOLUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic core . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as azides or halides, into the molecule.
Scientific Research Applications
Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications: The presence of dione groups (e.g., BMY 7378, buspirone) confers distinct receptor-binding properties compared to the methyl ester in the target compound. Dione-containing analogs exhibit higher affinity for adrenoceptors and serotonin receptors due to hydrogen-bonding interactions . Substituent Variations: The piperazinyl-ethyl group in BMY 7378 enhances selectivity for α1D-adrenoceptors, while the pyrimidinyl-piperazinyl chain in buspirone directs anxiolytic activity via 5-HT1A receptors . Heteroatom Replacement: 6-Oxa-9-azaspiro[4.5]decane hydrochloride replaces a nitrogen with oxygen, altering electronic properties and solubility .
Salt Forms : Hydrochloride salts are common across these compounds to improve bioavailability and crystallinity .
Biological Activity
Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure, which is essential for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 232.70 g/mol |
| Melting Point | 226 °C |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Interaction : It may bind to certain receptors, affecting neurotransmitter release and potentially influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary data show that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.
- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, indicating potential use as an antibacterial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in animal models by downregulating the expression of inflammatory mediators .
- Anticancer Activity Investigation : A recent investigation highlighted the compound's ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
- Antibacterial Activity Assessment : Research conducted by PMC indicated that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1-Methyl-1-azaspiro[4.5]decan-2-one | Moderate anti-inflammatory effects | Similar spirocyclic structure |
| 8-Oxa-2-azaspiro[4.5]decane | Enhanced antibacterial properties | Contains an oxygen atom in the spiro ring |
| Methyl 8-Oxa-1-azaspiro[4.5]decane-3-carboxylate | Potential neuroprotective effects | Different functional groups affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
